Tulrampator

描述

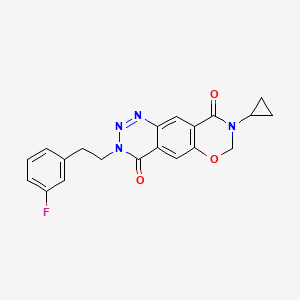

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7H-[1,3]oxazino[6,5-g][1,2,3]benzotriazine-4,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O3/c21-13-3-1-2-12(8-13)6-7-25-20(27)15-10-18-16(9-17(15)22-23-25)19(26)24(11-28-18)14-4-5-14/h1-3,8-10,14H,4-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCFQXNWYDLBOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2COC3=C(C2=O)C=C4C(=C3)C(=O)N(N=N4)CCC5=CC(=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701110122 |

Source

|

| Record name | Tulrampator | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038984-31-4 |

Source

|

| Record name | 8-Cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7,8-dihydro-3H-[1,3]oxazino[6,5-g]-1,2,3-benzotriazine-4,9-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1038984-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tulrampator [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038984314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tulrampator | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tulrampator | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TULRAMPATOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7633T9D4LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tulrampator's Modulation of AMPA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulrampator (developmental codes: S-47445, CX-1632) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a member of the ampakine class of drugs, this compound enhances excitatory neurotransmission by modulating the function of AMPA receptors, which are critical for fast synaptic transmission in the central nervous system. This document provides a comprehensive technical overview of this compound's effects on AMPA receptors, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and relevant experimental workflows.

Mechanism of Action: Positive Allosteric Modulation

This compound exerts its effects by binding to an allosteric site on the AMPA receptor, distinct from the glutamate (B1630785) binding site.[1][3] This binding event does not activate the receptor directly but rather potentiates the receptor's response to glutamate. The primary mechanism of this potentiation is the stabilization of the open-channel conformation and a reduction in the rate of receptor desensitization.[4] This leads to an increased influx of cations (primarily Na⁺ and Ca²⁺) in response to glutamate, thereby amplifying the postsynaptic signal.

dot

Caption: this compound's allosteric modulation of the AMPA receptor.

Quantitative Data

The following tables summarize the quantitative data available for this compound's effects on AMPA receptors, primarily derived from electrophysiological studies on recombinant receptors expressed in heterologous systems.

Table 1: Potentiation of AMPA Receptor Subtypes by this compound

| AMPA Receptor Subtype | Expression System | EC₅₀ (µM) | Notes |

| GluA1flop/GluA2flip | Xenopus laevis oocytes | ~2.5-5.4 | A greater amount of potentiation was observed on GluA1 flop-containing receptors.[1] |

| GluA4flop | Xenopus laevis oocytes | 0.7 | Higher potency observed for this subtype.[1] |

| Other GluA1/2/4 flip and flop variants | Xenopus laevis oocytes | ~2.5-5.4 | Potentiation did not significantly differ among most other subtypes.[1] |

Table 2: Effects of this compound on AMPA Receptor Kinetics

| Parameter | AMPA Receptor Subtype | Concentration of this compound (µM) | Effect |

| Receptor Desensitization | GluA1flop/GluA2flip | 0.1 | Decreased receptor response decay time.[1] |

| Sensitivity to Glutamate | GluA1flop/GluA2flip | 0.1 | Increased |

Experimental Protocols

The following sections detail the generalized methodologies used in the key experiments cited for the characterization of this compound's effects on AMPA receptors.

Electrophysiological Recordings in Xenopus laevis Oocytes

This method is commonly used to assess the functional effects of compounds on specific ion channel subtypes expressed in a controlled environment.

Workflow:

dot

Caption: Workflow for assessing this compound's effect in Xenopus oocytes.

Methodology Details:

-

Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired human or rat AMPA receptor subunits (e.g., GluA1, GluA2, GluA4 with flip or flop splice variants).

-

Incubation: Injected oocytes are incubated for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.

-

Electrophysiology: Two-electrode voltage-clamp recordings are performed. Oocytes are impaled with two glass microelectrodes filled with 3 M KCl and clamped at a holding potential of -80 to -60 mV.

-

Drug Application: Glutamate is applied to elicit a baseline current. This compound is then co-applied with glutamate at varying concentrations to determine its potentiating effect. The potentiation is measured as the increase in the amplitude of the glutamate-evoked current.

-

Data Analysis: Concentration-response curves are generated to calculate the EC₅₀ values for this compound's potentiation.

Patch-Clamp Electrophysiology in HEK293 Cells

This technique allows for a more detailed investigation of ion channel kinetics in a mammalian cell line.

Workflow:

dot

Caption: Workflow for patch-clamp analysis in HEK293 cells.

Methodology Details:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired AMPA receptor subunits and a marker protein (e.g., GFP).

-

Electrophysiology: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2).

-

-

Drug Application: A rapid solution exchange system is used to apply glutamate and this compound.

-

Data Analysis: The effects of this compound on the amplitude, activation, desensitization, and deactivation kinetics of glutamate-evoked currents are measured and analyzed.

Signaling Pathways and Downstream Effects

This compound's enhancement of AMPA receptor activity has been shown to trigger downstream signaling cascades associated with synaptic plasticity and neurotrophic effects. One key pathway involves the increased influx of Ca²⁺ through calcium-permeable AMPA receptors, which can lead to the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and subsequent signaling events that promote long-term potentiation (LTP). Furthermore, enhanced AMPA receptor signaling has been linked to increased expression of brain-derived neurotrophic factor (BDNF), a key molecule in neuronal survival, growth, and synaptic plasticity.[5]

dot

Caption: Downstream signaling effects of this compound.

Conclusion

This compound is a potent, high-impact positive allosteric modulator of AMPA receptors. Its mechanism of action involves binding to an allosteric site, which potentiates glutamate-evoked currents primarily by reducing receptor desensitization. This leads to enhanced synaptic transmission and has been shown to promote synaptic plasticity and neurotrophic factor expression in preclinical models. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working on modulators of glutamatergic neurotransmission. Further research to elucidate the precise binding interactions and to quantify the extent of potentiation across all AMPA receptor subtypes will provide a more complete picture of this compound's pharmacological profile.

References

- 1. Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Tulrampator (S-47445): A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulrampator (also known as S-47445 and CX-1632) is a potent, high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, major depressive disorder, and cognitive impairment.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key preclinical and clinical findings, and detailed experimental protocols. The information is intended to support researchers and drug development professionals in the evaluation and application of this compound in neuroscience research.

Mechanism of Action

This compound is a positive allosteric modulator of the AMPA receptor, meaning it enhances the receptor's function without directly activating it.[4][5] It binds to an allosteric site on the AMPA receptor, which is a tetrameric ion channel composed of different subunits (GluA1-4).[5] This binding slows the deactivation and desensitization of the receptor, prolonging the duration of the ion channel opening in response to glutamate (B1630785) binding.[6][7] This leads to an increased influx of sodium and calcium ions, thereby enhancing synaptic transmission and plasticity.[2] Notably, this compound is classified as a "high-impact" AMPAR potentiator, capable of inducing more robust increases in AMPAR activation compared to "low-impact" modulators.[1][3] This enhanced signaling is believed to underlie its pro-cognitive, antidepressant, and neurotrophic effects.[1][8] The potentiation by this compound can be reversed by selective AMPA receptor antagonists like GYKI52466.[4][5]

Signaling Pathway

The binding of this compound to the AMPA receptor potentiates the effects of glutamate, leading to a cascade of downstream signaling events. This includes the activation of pathways involved in synaptic plasticity, such as long-term potentiation (LTP), and the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound (S-47445) on AMPA Receptor Subtypes

| AMPA Receptor Subtype | EC50 (μM) | Source |

| Rat Cortex mRNA (in oocytes) | 6.5 | [9] |

| Human GluA1 flop | Greater potentiation | [4][5][10] |

| Human GluA1/2/4 flip and flop variants | 2.5 - 5.4 | [4][5][10] |

| Human GluA4 flop | 0.7 | [4][5][10] |

Table 2: Preclinical Behavioral Effects of this compound (S-47445)

| Animal Model | Test | Dose | Effect | Source |

| C57BL/6NTac Mice (Corticosterone-induced depression) | Open Field Test | 1 mg/kg | Reversed anxiety phenotype | [9][11][12] |

| C57BL/6NTac Mice (Corticosterone-induced depression) | Elevated Plus Maze | 1, 3, 10 mg/kg | Reversed anxiety phenotype | [9][11][12] |

| C57BL/6NTac Mice (Corticosterone-induced depression) | Tail Suspension Test / Forced Swim Test | 3, 10 mg/kg | Decreased immobility | [9][11][12] |

| Wistar Rats (Chronic Mild Stress) | Sucrose (B13894) Consumption | 1, 10 mg/kg | Rapidly reversed anhedonia | [9][11][12] |

| Adult Rodents | Object Recognition / T-Maze | 0.3 mg/kg | Improved episodic and spatial working memory | [5][10][13] |

| Old Mice | In vivo CA3-CA1 LTP | 10 mg/kg (chronic) | Counteracted age-related LTP deficit | [7] |

| Young Mice | In vivo CA3-CA1 LTP | 10 mg/kg (acute) | Significantly increased LTP | [14] |

| Bulbectomized C57BL/6J mice | Open Field Test | 1, 3 mg/kg/day | Anxiolytic effect (increased central activity) | [15] |

Table 3: Clinical Trial Outcomes for this compound (S-47445)

| Indication | Phase | Dose | Primary Outcome | Result | Source |

| Alzheimer's Disease with Depressive Symptoms | II | 5, 15, 50 mg/day | Change in ADAS-Cog total score at 24 weeks | No significant difference from placebo | [1][6][16] |

| Major Depressive Disorder | II | N/A | N/A | Failed to show superiority over placebo | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vitro Electrophysiology (Whole-Cell Patch Clamp)

Objective: To characterize the modulatory effects of this compound on AMPA receptor-mediated currents.

Protocol:

-

Cell Preparation: Use HEK293 cells or cultured cortical/spinal cord neurons expressing specific AMPA receptor subunits.[17]

-

Recording Setup: Perform whole-cell patch-clamp recordings using an amplifier and data acquisition system.

-

Solutions:

-

External Solution (aCSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal Solution: Containing (in mM): 135 CsMeSO4, 8 NaCl, 10 HEPES, 0.3 EGTA, 5 QX-314, 4 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.4 with CsOH.[18]

-

-

Drug Application: Apply glutamate or AMPA to evoke baseline currents. Co-apply this compound at various concentrations to determine its effect on current amplitude, decay kinetics, and desensitization.

-

Data Analysis: Measure peak current amplitude, decay time constant, and degree of desensitization. Calculate EC50 values for this compound's potentiation effect.

In Vivo Electrophysiology (Long-Term Potentiation)

Objective: To assess the effect of this compound on synaptic plasticity in the hippocampus.

Protocol:

-

Animal Preparation: Use young or aged mice. Implant stimulating and recording electrodes in the CA3 and CA1 regions of the hippocampus, respectively.

-

Recording: Record field excitatory postsynaptic potentials (fEPSPs) in awake, freely moving animals.

-

LTP Induction:

-

Deliver a high-frequency stimulation (HFS) protocol to the Schaffer collateral pathway (e.g., 100 Hz for 1 second, repeated). A nearly-saturating protocol can be used to identify essential components of LTP.[18]

-

-

Drug Administration: Administer this compound (e.g., 10 mg/kg, p.o.) either acutely before LTP induction or chronically over several weeks.

-

Data Analysis: Measure the slope of the fEPSP. Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline. Compare the magnitude and duration of LTP between this compound-treated and vehicle-treated groups.

Behavioral Assays

Objective: To evaluate the anxiolytic-like effects of this compound.

Protocol:

-

Apparatus: A square arena (e.g., 40x40x40 cm) with the floor divided into a central and a peripheral zone.

-

Procedure: Place the animal in the center of the arena and allow it to explore freely for a set duration (e.g., 5-10 minutes).

-

Drug Administration: Administer this compound (e.g., 1 mg/kg, p.o.) prior to the test.

-

Data Analysis: Measure the time spent in the central zone, the number of entries into the central zone, and total distance traveled. An increase in central zone activity is indicative of an anxiolytic-like effect.[12]

Objective: To assess the antidepressant-like effects of this compound in a model of anhedonia.

Protocol:

-

Procedure: Individually house rats and habituate them to two bottles, one containing water and the other a sucrose solution (e.g., 1%).

-

Induction of Anhedonia: Subject animals to a chronic mild stress (CMS) paradigm.

-

Drug Administration: Administer this compound (e.g., 1 or 10 mg/kg, i.p.) daily.

-

Measurement: Measure the consumption of the sucrose solution and water over a 24-hour period.

-

Data Analysis: Calculate the sucrose preference (sucrose intake / total fluid intake). A reversal of the CMS-induced decrease in sucrose preference indicates an antidepressant-like effect.[12]

Neurogenesis Assessment

Objective: To determine the effect of this compound on hippocampal neurogenesis.

Protocol:

-

Animal Model: Use a model of depression, such as chronic corticosterone (B1669441) administration in mice.[9]

-

BrdU Labeling: Administer BrdU (5-bromo-2'-deoxyuridine) to label proliferating cells.

-

Drug Administration: Administer this compound chronically (e.g., 0.3 to 10 mg/kg, p.o., for 4-5 weeks).[9]

-

Tissue Processing: Perfuse the animals and prepare brain sections for immunohistochemistry.

-

Immunohistochemistry: Stain sections for BrdU (to identify new cells) and neuronal markers like DCX (doublecortin) to assess neuronal maturation.

-

Data Analysis: Quantify the number of BrdU-positive cells (proliferation), the number of BrdU-positive cells that are also positive for neuronal markers (survival and differentiation), and the dendritic complexity of new neurons.

Experimental Workflows and Logical Relationships

The following diagrams illustrate typical experimental workflows and the logical relationships in this compound research.

Conclusion

This compound (S-47445) is a well-characterized AMPA receptor positive allosteric modulator with demonstrated pro-cognitive and antidepressant-like effects in preclinical models. While clinical trials in Alzheimer's disease and major depressive disorder have not yet shown significant efficacy, the compound remains a valuable tool for neuroscience research. Its ability to enhance synaptic plasticity and promote neurogenesis makes it a useful probe for investigating the roles of the glutamatergic system in health and disease. This guide provides a comprehensive resource for researchers utilizing this compound, offering detailed protocols and a summary of key findings to facilitate further investigation into its neuropharmacological properties and therapeutic potential.

References

- 1. A 24-week double-blind placebo-controlled study of the efficacy and safety of the AMPA modulator S47445 in patients with mild to moderate Alzheimer's disease and depressive symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors | PLOS One [journals.plos.org]

- 5. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A 24-week double-blind placebo-controlled study of the efficacy and safety of the AMPA modulator S47445 in patients with mild to moderate Alzheimer's disease and depressive symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The AMPA receptor positive allosteric modulator S 47445 rescues in vivo CA3-CA1 long-term potentiation and structural synaptic changes in old mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors | PLOS One [journals.plos.org]

- 9. S 47445 Produces Antidepressant- and Anxiolytic-Like Effects through Neurogenesis Dependent and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological modulation of AMPA receptors rescues specific impairments in social behavior associated with the A350V Iqsec2 mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S 47445 Produces Antidepressant- and Anxiolytic-Like Effects through Neurogenesis Dependent and Independent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. S 47445 counteracts the behavioral manifestations and hippocampal neuroplasticity changes in bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Long-term potentiation is independent of the C-tail of the GluA1 AMPA receptor subunit | eLife [elifesciences.org]

The Impact of Tulrampator on Neuroplasticity and Brain-Derived Neurotrophic Factor (BDNF) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulrampator (S-47445, CX-1632) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Preclinical studies have demonstrated its potential to enhance neuroplasticity and modulate levels of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity. This technical guide provides a comprehensive overview of the quantitative effects of this compound on BDNF levels, detailed experimental protocols for cited studies, and visual representations of the underlying signaling pathways and experimental workflows. The data presented herein are primarily derived from studies on aged rodents, a key model for investigating age-related cognitive decline and neurodegenerative diseases.

Data Presentation: Quantitative Effects of this compound on BDNF Levels

Chronic administration of this compound has been shown to correct age-related deficits in BDNF gene and protein expression in key brain regions associated with cognition and mood. The following tables summarize the quantitative data from a pivotal study by Calabrese et al. (2017) investigating the effects of a two-week oral administration of this compound in 18-month-old rats.[1][2]

Table 1: Effect of Chronic this compound (S-47445) Treatment on BDNF mRNA Levels in Aged Rats [2]

| Brain Region | Treatment Group (2 weeks, p.o.) | Mean BDNF mRNA Level (% of 3-month-old Vehicle) | Fold Change vs. 18-month-old Vehicle | p-value vs. 18-month-old Vehicle |

| Prefrontal Cortex | 18-month-old Vehicle | 75.2 ± 3.1 | - | - |

| 18-month-old + S-47445 (1 mg/kg) | 98.7 ± 5.4 | 1.31 | < 0.05 | |

| 18-month-old + S-47445 (3 mg/kg) | 105.1 ± 6.2 | 1.40 | < 0.01 | |

| 18-month-old + S-47445 (10 mg/kg) | 110.3 ± 4.9 | 1.47 | < 0.01 | |

| Ventral Hippocampus | 18-month-old Vehicle | 80.1 ± 4.5 | - | - |

| 18-month-old + S-47445 (1 mg/kg) | 95.3 ± 5.8 | 1.19 | > 0.05 | |

| 18-month-old + S-47445 (3 mg/kg) | 102.6 ± 6.1 | 1.28 | < 0.05 | |

| 18-month-old + S-47445 (10 mg/kg) | 108.7 ± 7.3 | 1.36 | < 0.01 | |

| Dorsal Hippocampus | 18-month-old Vehicle | 82.4 ± 3.9 | - | - |

| 18-month-old + S-47445 (1 mg/kg) | 117.8 ± 8.2 | 1.43 | < 0.01 | |

| 18-month-old + S-47445 (3 mg/kg) | 120.1 ± 7.5 | 1.46 | < 0.01 | |

| 18-month-old + S-47445 (10 mg/kg) | 125.4 ± 6.8 | 1.52 | < 0.001 |

Table 2: Effect of Chronic this compound (S-47445) Treatment on Mature BDNF (mBDNF) Protein Levels in Aged Rats [2]

| Brain Region | Treatment Group (2 weeks, p.o.) | Mean mBDNF Protein Level (% of 3-month-old Vehicle) | Fold Change vs. 18-month-old Vehicle | p-value vs. 18-month-old Vehicle |

| Prefrontal Cortex | 18-month-old Vehicle | 70.5 ± 4.2 | - | - |

| 18-month-old + S-47445 (1 mg/kg) | 92.1 ± 5.1 | 1.31 | < 0.05 | |

| 18-month-old + S-47445 (3 mg/kg) | 98.7 ± 6.0 | 1.40 | < 0.01 | |

| 18-month-old + S-47445 (10 mg/kg) | 104.3 ± 5.5 | 1.48 | < 0.01 | |

| Ventral Hippocampus | 18-month-old Vehicle | 74.2 ± 3.8 | - | - |

| 18-month-old + S-47445 (1 mg/kg) | 88.9 ± 4.7 | 1.20 | > 0.05 | |

| 18-month-old + S-47445 (3 mg/kg) | 95.1 ± 5.3 | 1.28 | < 0.05 | |

| 18-month-old + S-47445 (10 mg/kg) | 101.6 ± 6.1 | 1.37 | < 0.01 | |

| Dorsal Hippocampus | 18-month-old Vehicle | 76.8 ± 4.1 | - | - |

| 18-month-old + S-47445 (1 mg/kg) | 103.7 ± 7.2 | 1.35 | < 0.05 | |

| 18-month-old + S-47445 (3 mg/kg) | 110.2 ± 6.9 | 1.44 | < 0.01 | |

| 18-month-old + S-47445 (10 mg/kg) | 115.4 ± 7.3 | 1.50 | < 0.01 |

Experimental Protocols

In Vivo Animal Studies: Chronic Oral Administration of this compound

-

Animal Model: Male Wistar rats, 18 months old (aged) and 3 months old (young adult controls).

-

Drug Administration: this compound (S-47445) was administered orally (p.o.) via gavage once daily for 14 consecutive days at doses of 1, 3, or 10 mg/kg. The vehicle control group received the corresponding vehicle solution.

-

Tissue Collection: 24 hours after the last administration, animals were sacrificed by decapitation. The prefrontal cortex, ventral hippocampus, and dorsal hippocampus were rapidly dissected, frozen on dry ice, and stored at -80°C until further analysis.

Quantification of BDNF mRNA Levels by Real-Time PCR

-

RNA Extraction: Total RNA was extracted from brain tissue using the single-step guanidinium (B1211019) thiocyanate-phenol-chloroform method. RNA concentration and purity were determined by spectrophotometry.

-

Reverse Transcription: 1 µg of total RNA was reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.

-

Real-Time PCR: Real-time PCR was performed using a TaqMan gene expression assay for rat Bdnf and a housekeeping gene (e.g., Gapdh) for normalization. The reaction was carried out in a 96-well plate on a real-time PCR system. The thermal cycling conditions were: 50°C for 2 minutes, 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Data Analysis: The relative quantification of Bdnf gene expression was calculated using the 2-ΔΔCt method, with the young adult vehicle group serving as the calibrator.

Quantification of Mature BDNF Protein Levels by Western Blot

-

Protein Extraction: Brain tissues were homogenized in ice-cold RIPA buffer containing a protease inhibitor cocktail. The homogenates were centrifuged at 14,000 x g for 15 minutes at 4°C, and the supernatant containing the total protein was collected. Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: 40 µg of total protein per sample was separated on a 12% SDS-polyacrylamide gel and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane was then incubated overnight at 4°C with a primary antibody against mature BDNF (e.g., rabbit anti-mBDNF, 1:1000 dilution). After washing with TBST, the membrane was incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution).

-

Detection and Analysis: The immunoreactive bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity was quantified using densitometry software. A housekeeping protein (e.g., β-actin) was used as a loading control for normalization.

In Vivo Long-Term Potentiation (LTP) Measurement

-

Animal Model: C57BL/6J mice (young and old).

-

Surgical Implantation: Under anesthesia, mice were implanted with stimulating electrodes in the Schaffer collateral pathway of the hippocampus and a recording electrode in the stratum radiatum of the CA1 region.

-

Electrophysiological Recordings: After a recovery period, baseline field excitatory postsynaptic potentials (fEPSPs) were recorded. A single oral dose of this compound (10 mg/kg) or vehicle was administered.

-

LTP Induction: LTP was induced by high-frequency stimulation (HFS) of the Schaffer collaterals (e.g., three trains of 100 pulses at 100 Hz).

-

Data Analysis: The slope of the fEPSP was measured and expressed as a percentage of the pre-HFS baseline. The magnitude of LTP was compared between treatment groups.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound-Induced Neuroplasticity

This compound, as a positive allosteric modulator of AMPA receptors, is hypothesized to enhance neuroplasticity and BDNF levels through a signaling cascade that converges on the mTOR pathway, similar to the proposed mechanism of rapid-acting antidepressants like ketamine.[3]

Caption: Proposed signaling pathway for this compound-induced neuroplasticity.

Experimental Workflow for Assessing this compound's Effect on BDNF

The following diagram illustrates a typical experimental workflow to investigate the impact of this compound on BDNF levels in a preclinical setting.

Caption: Experimental workflow for BDNF analysis after this compound treatment.

Experimental Workflow for In Vivo Long-Term Potentiation (LTP) Studies

This diagram outlines the key steps involved in assessing the effect of this compound on synaptic plasticity using in vivo LTP measurements.

Caption: Workflow for in vivo Long-Term Potentiation (LTP) experiments.

Conclusion

The preclinical data strongly suggest that this compound effectively modulates neuroplasticity, in part by upregulating BDNF expression in brain regions critical for cognitive function and mood regulation. The dose-dependent increases in both BDNF mRNA and protein levels following chronic administration in aged animals highlight its therapeutic potential for conditions associated with neurotrophic deficits and impaired synaptic plasticity. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to further investigate the mechanisms of action and therapeutic efficacy of this compound and other AMPA receptor modulators. Further research is warranted to fully elucidate the downstream signaling pathways, including the role of mTOR, and to translate these promising preclinical findings into clinical applications.

References

- 1. Upregulation of neurotrophins by S 47445, a novel positive allosteric modulator of AMPA receptors in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Neurotrophic Effects of Tulrampator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neurotrophic effects of Tulrampator (formerly known as S 47445 and CX-1632), a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular pathways and experimental workflows.

Core Findings on the Neurotrophic Properties of this compound

This compound has demonstrated significant neurotrophic and neuroplasticity-promoting activities in preclinical studies.[1] Chronic administration of this compound has been shown to correct age-related deficits in the expression of several key neurotrophins, including Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and Neurotrophin-3 (NT-3), in brain regions critical for cognition and mood regulation, such as the hippocampus and prefrontal cortex.[2][3][4] These effects are believed to underlie its potential therapeutic benefits for neurodegenerative and psychiatric disorders.[2][3]

Data Presentation: Quantitative Effects of this compound on Neurotrophin Expression

The following tables summarize the quantitative data from a key study by Calabrese et al. (2017), which investigated the effects of chronic (14-day) oral administration of this compound on neurotrophin mRNA and protein levels in aged (18-month-old) rats.[2][4]

Table 1: Effect of Chronic this compound Administration on BDNF mRNA Levels in Aged Rats

| Brain Region | Treatment Group (mg/kg) | Mean Change vs. Aged Vehicle (%) | Statistical Significance (p-value) |

| Dorsal Hippocampus | 1 | +43% | < 0.05 |

| 3 | Not Statistically Significant | - | |

| 10 | Not Statistically Significant | - | |

| Ventral Hippocampus | 1 | Not Statistically Significant | - |

| 3 | Not Statistically Significant | - | |

| 10 | Not Statistically Significant | - | |

| Prefrontal Cortex | 1 | Not Statistically Significant | - |

| 3 | Not Statistically Significant | - | |

| 10 | Not Statistically Significant | - |

Table 2: Effect of Chronic this compound Administration on Mature BDNF (mBDNF) Protein Levels in Aged Rats

| Brain Region | Treatment Group (mg/kg) | Mean Change vs. Aged Vehicle (%) | Statistical Significance (p-value) |

| Dorsal Hippocampus | 1 | Not Statistically Significant | - |

| 3 | Not Statistically Significant | - | |

| 10 | Not Statistically Significant | - | |

| Ventral Hippocampus | 1 | Not Statistically Significant | - |

| 3 | Not Statistically Significant | - | |

| 10 | Not Statistically Significant | - | |

| Prefrontal Cortex | 1 | Statistically Significant Increase | < 0.05 |

| 3 | Statistically Significant Increase | < 0.01 | |

| 10 | Statistically Significant Increase | < 0.001 |

Table 3: Effect of Chronic this compound Administration on NT-3 and NGF mRNA and Protein Levels in Aged Rats

| Neurotrophin | Brain Region | Treatment Group (mg/kg) | Mean Change vs. Aged Vehicle (%) | Statistical Significance (p-value) |

| NT-3 mRNA | Prefrontal Cortex | 3 | +41% | < 0.01 |

| NGF mRNA | Dorsal Hippocampus | 1 | +64% | < 0.001 |

| 3 | +63% | < 0.001 | ||

| 10 | +44% | < 0.01 | ||

| NT-3 Protein | Prefrontal Cortex | 1 | Statistically Significant Increase | < 0.05 |

| 3 | Statistically Significant Increase | < 0.01 | ||

| 10 | Statistically Significant Increase | < 0.001 | ||

| NGF Protein | Prefrontal Cortex | 1 | Statistically Significant Increase | < 0.05 |

| 3 | Statistically Significant Increase | < 0.01 | ||

| 10 | Statistically Significant Increase | < 0.001 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Calabrese et al. (2017) and standard laboratory practices.[2][4]

In Vivo Chronic Drug Administration

-

Animal Model: Male Wistar rats, aged 18 months.

-

Acclimatization: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

-

Drug Formulation: this compound (S 47445) is suspended in a vehicle solution (e.g., 0.5% carboxymethylcellulose).

-

Dosing Regimen: Rats are randomly assigned to receive either vehicle or this compound at doses of 1, 3, or 10 mg/kg. The drug is administered orally (p.o.) once daily for 14 consecutive days.

-

Tissue Collection: 24 hours after the final dose, animals are euthanized, and the prefrontal cortex and hippocampus (dorsal and ventral regions) are rapidly dissected, frozen on dry ice, and stored at -80°C until further analysis.

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)

-

RNA Isolation: Total RNA is extracted from brain tissue using a suitable reagent (e.g., TRIzol) according to the manufacturer's instructions. RNA concentration and purity are determined by spectrophotometry.

-

Reverse Transcription: First-strand cDNA is synthesized from total RNA using a high-capacity cDNA reverse transcription kit with random primers.

-

RT-qPCR: Real-time PCR is performed using a sequence detection system (e.g., ABI Prism 7900HT). Specific TaqMan gene expression assays are used for BDNF, NT-3, NGF, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with the vehicle-treated aged group serving as the calibrator.

Protein Extraction and Western Blot Analysis

-

Protein Extraction: Brain tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant containing the total protein extract is collected. Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for mature BDNF (mBDNF), proBDNF, NT-3, NGF, and a loading control (e.g., β-actin).

-

Detection: After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometric Analysis: The optical density of the protein bands is quantified using image analysis software. The expression of target proteins is normalized to the loading control.

Mandatory Visualizations

Signaling Pathways

Caption: this compound's neurotrophic signaling pathway.

Experimental Workflows

Caption: Workflow for in vivo neurotrophic effect analysis.

References

- 1. Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jneurosci.org [jneurosci.org]

- 4. Upregulation of neurotrophins by S 47445, a novel positive allosteric modulator of AMPA receptors in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Tulrampator: A Technical Guide to a High-Impact AMPA Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulrampator (developmental codes: S-47445, CX-1632) is a potent, selective, and high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed through a collaboration between Cortex Pharmaceuticals and Servier, this compound has been investigated for its therapeutic potential in a range of central nervous system disorders, including Alzheimer's disease and major depressive disorder.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical pharmacology of this compound, detailing its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols utilized in its evaluation. The information presented herein is intended to serve as a resource for researchers and drug development professionals interested in the glutamatergic system and the therapeutic application of AMPA receptor modulators.

Introduction: The Rationale for AMPA Receptor Modulation

The AMPA receptor, a key ionotropic glutamate (B1630785) receptor, mediates the majority of fast excitatory synaptic transmission in the central nervous system. Its role in synaptic plasticity, particularly long-term potentiation (LTP), makes it a critical component of learning and memory processes. Positive allosteric modulators of the AMPA receptor, such as this compound, do not activate the receptor directly but potentiate the effect of the endogenous ligand, glutamate.[3] This mechanism offers the potential for a more nuanced modulation of synaptic transmission compared to direct agonists, enhancing physiological signaling without causing widespread, non-specific receptor activation. This compound is classified as a "high-impact" AMPA potentiator, capable of inducing robust increases in AMPA receptor activation.[1] This property is associated with procognitive and neurotrophic effects at lower doses.[1]

Mechanism of Action

This compound enhances the glutamate-evoked currents at AMPA receptors. It achieves this by binding to an allosteric site on the receptor complex, which is distinct from the glutamate binding site.[4][5] Studies utilizing an AMPA-kainate chimera have confirmed that this compound occupies the common binding pocket for this class of PAMs.[4][5] The binding of this compound is thought to stabilize the open conformation of the receptor channel and/or reduce the rate of desensitization, thereby prolonging and amplifying the postsynaptic response to glutamate.[6][7] This enhanced AMPA receptor signaling is hypothesized to trigger downstream effects, including the release of brain-derived neurotrophic factor (BDNF) and activation of the mTOR signaling pathway, which are crucial for synaptic strengthening and neurogenesis.[1][8]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Efficacy and Selectivity

| Parameter | Receptor/Assay | Species | Value | Reference(s) |

| EC₅₀ (Potentiation) | AMPA Receptor (Cortex mRNA) | Rat | 6.5 µM | [6][7] |

| GluA1 flop / GluA2 flip | Human | 2.5 - 5.4 µM | [4][5] | |

| GluA4 flop | Human | 0.7 µM | [4][5] | |

| Binding Affinity (Ki) | Various Receptors, Enzymes, Transporters | Not Specified | > 10 µM | [9] |

Table 2: Preclinical In Vivo Data

| Study Type | Animal Model | Dose | Key Finding | Reference(s) |

| Cognitive Enhancement | Adult Rodents (Object Recognition Task) | 0.3 mg/kg | Improvement in episodic memory | [4][5] |

| Adult Rodents (T-Maze Task) | 0.3 mg/kg | Improvement in spatial working memory | [4][5] | |

| Antidepressant/Anxiolytic Effects | Mouse Model (Chronic Corticosterone) | 10 mg/kg | Reversal of depressive-like behaviors | [7] |

| Rat Model (Chronic Mild Stress) | Not Specified | Antidepressant- and anxiolytic-like effects | [10] | |

| Neurotrophic Effects | Mouse Model (Chronic Corticosterone) | 10 mg/kg | Increased mature BDNF levels in the hippocampus | [7] |

| Safety | Rodents | Up to 1000 mg/kg (acute) | No effect on locomotion, no convulsions or tremors | [4][5] |

Table 3: Clinical Trial Data (NCT02626572 - Alzheimer's Disease with Depressive Symptoms)

| Endpoint | Dose | Change from Baseline (vs. Placebo) | p-value | Reference(s) |

| ADAS-Cog (11-item) | 5, 15, 50 mg/day | Not Statistically Significant | N/A | [11][12] |

| Disability Assessment for Dementia (DAD) | 5, 15, 50 mg/day | Not Statistically Significant | N/A | [11][12] |

| Cornell Scale for Depression in Dementia (CSDD) | 5, 15, 50 mg/day | Not Statistically Significant | N/A | [11][12] |

| Neuropsychiatric Inventory (NPI) | 5 mg/day | Δ -2.55 | 0.023 | [11][12] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

In Vitro Electrophysiology

Objective: To determine the potency and selectivity of this compound in potentiating AMPA receptor-mediated currents.

Methodology:

-

Expression Systems:

-

Xenopus laevis oocytes injected with rat cortex mRNA or cRNAs for specific human AMPA receptor subunits (e.g., GluA1, GluA2, GluA4 flip/flop variants).

-

HEK-293 cells transiently transfected with plasmids encoding specific human AMPA receptor subunits.

-

-

Electrophysiological Recording:

-

Two-Electrode Voltage Clamp (Oocytes): Oocytes are voltage-clamped, and inward currents are recorded in response to the application of glutamate in the absence and presence of varying concentrations of this compound.

-

Patch-Clamp (HEK-293 cells): Whole-cell or outside-out patch configurations are used to record glutamate-evoked currents with high temporal resolution.

-

-

Experimental Procedure:

-

A baseline response to a brief application of glutamate (agonist) is established.

-

This compound is bath-applied at various concentrations.

-

The glutamate-evoked current is measured again in the presence of this compound.

-

To assess the mechanism, parameters such as the decay time of the receptor response and the effect of repetitive glutamate pulses are measured.

-

Selectivity is confirmed by testing for effects on NMDA and kainate receptor-mediated currents.

-

-

Data Analysis: Concentration-response curves are generated to calculate the EC₅₀ value for the potentiation effect.

Experimental Workflow: In Vitro Electrophysiology

Preclinical Behavioral Models

Objective: To assess the procognitive effects of this compound in vivo.

Methodology: Novel Object Recognition Task

-

Animals: Adult rodents (e.g., mice or rats).

-

Habituation: Animals are habituated to the testing arena in the absence of objects.

-

Training (Acquisition) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore for a set period. The time spent exploring each object is recorded.

-

Retention Interval: A delay is imposed, during which natural forgetting occurs.

-

Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is measured.

-

Drug Administration: this compound or vehicle is administered at a specific time point before the training or testing phase (e.g., 30 minutes prior).

-

Data Analysis: A discrimination index is calculated (time with novel object - time with familiar object) / (total exploration time). A higher index indicates better memory.

Clinical Trial Design (NCT02626572)

Objective: To evaluate the efficacy and safety of this compound in patients with mild to moderate Alzheimer's disease and comorbid depressive symptoms.

Design:

-

A 24-week, international, multi-center, randomized, double-blind, placebo-controlled, parallel-group Phase II study.

-

Participants: 520 outpatients aged 55-85 with a diagnosis of probable Alzheimer's disease (MMSE score 15-24) and depressive symptoms (CSDD score ≥ 8).

-

Intervention: Randomization to one of four groups:

-

This compound 5 mg/day

-

This compound 15 mg/day

-

This compound 50 mg/day

-

Placebo

-

-

Primary Endpoint: Change from baseline in the 11-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) total score at week 24.

-

Secondary Endpoints: Disability Assessment for Dementia (DAD), Mini-Mental State Examination (MMSE), Cornell Scale for Depression in Dementia (CSDD), Neuropsychiatric Inventory (NPI), and safety assessments.

Clinical Trial Logic

Summary and Future Directions

This compound is a well-characterized high-impact AMPA receptor PAM with demonstrated procognitive and neurotrophic properties in preclinical models.[4][5] In vitro studies have established its potency and selectivity for the AMPA receptor.[4][9] However, Phase II clinical trials in Alzheimer's disease and major depressive disorder did not meet their primary endpoints for efficacy on cognition and depressive symptoms, respectively, although a potential signal for improving neuropsychiatric symptoms in Alzheimer's disease was observed at a low dose.[11][12][13]

The journey of this compound highlights both the promise and the challenges of developing AMPA receptor modulators. The disconnect between robust preclinical data and clinical outcomes underscores the complexities of translating findings from animal models to human neurological and psychiatric disorders. Future research in this area may focus on:

-

Patient Stratification: Identifying patient populations with specific biomarker profiles that may predict a better response to AMPA receptor modulation.

-

Targeted Engagement: Developing PAMs with greater selectivity for specific AMPA receptor subunit compositions or brain regions implicated in particular pathologies.

-

Combination Therapies: Exploring the synergistic effects of AMPA PAMs with other therapeutic agents.

This technical guide provides a foundation of the core pharmacological and clinical data for this compound, offering valuable insights for the continued exploration of the therapeutic potential of the glutamatergic system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. | BioWorld [bioworld.com]

- 3. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors | PLOS One [journals.plos.org]

- 5. Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S 47445 Produces Antidepressant- and Anxiolytic-Like Effects through Neurogenesis Dependent and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | S 47445 Produces Antidepressant- and Anxiolytic-Like Effects through Neurogenesis Dependent and Independent Mechanisms [frontiersin.org]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A 24-week double-blind placebo-controlled study of the efficacy and safety of the AMPA modulator S47445 in patients with mild to moderate Alzheimer's disease and depressive symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A 24-week double-blind placebo-controlled study of the efficacy and safety of the AMPA modulator S47445 in patients with mild to moderate Alzheimer's disease and depressive symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dysfunction of Glutamatergic Synaptic Transmission in Depression: Focus on AMPA Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture and Functional Profile of Tulrampator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulrampator (also known as S-47445 and CX-1632) is a potent, orally bioavailable positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] As a "high-impact" AMPA potentiator, this compound robustly enhances glutamatergic neurotransmission, a mechanism that underpins its pro-cognitive, neurotrophic, and antidepressant-like properties observed in preclinical models.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the molecular mechanisms of this compound. Detailed experimental protocols for key assays and visualizations of its signaling pathways are included to support ongoing research and development efforts in the fields of neuroscience and psychopharmacology.

Chemical Structure and Identifiers

This compound is a complex heterocyclic molecule with the systematic IUPAC name 8-cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7H-[1][4]oxazino[6,5-g][1][4][5]benzotriazine-4,9-dione.[1] Its chemical structure and key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | 8-cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7H-[1][4]oxazino[6,5-g][1][4][5]benzotriazine-4,9-dione[1] |

| SMILES | C1CC1N2COC3=C(C2=O)C=C4C(=C3)C(=O)N(N=N4)CCC5=CC(=CC=C5)F[1] |

| CAS Number | 1038984-31-4[1] |

| Molecular Formula | C20H17FN4O3[1] |

Physicochemical and Pharmacological Properties

Table 2.1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 380.379 g/mol | [1] |

| Solubility | 20 mg/mL (52.58 mM) in DMSO | [6] |

Table 2.2: Pharmacological Properties of this compound

| Parameter | Value | Species/System | Source |

| Mechanism of Action | Positive Allosteric Modulator of AMPA receptors | - | [1] |

| EC50 (GluA1/2/4 flip/flop variants) | 2.5-5.4 μM | Human and Rat Receptors | [3][7] |

| EC50 (GluA4 flop) | 0.7 μM | - | [3][7] |

| EC50 (AMPA-evoked currents) | 6.5 μM | Xenopus laevis oocytes with rat cortex mRNA | [8] |

| Selectivity | Inactive at NMDA and kainate receptors | - | [3][7] |

| In vivo Efficacy (Pro-cognitive) | 0.3 mg/kg (improves episodic and spatial working memory) | Rodents | [3] |

| In vivo Efficacy (Antidepressant/Anxiolytic) | 1, 3, and 10 mg/kg/day (i.p.) | Mice (Olfactory Bulbectomy Model) | [9] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to an allosteric site on the AMPA receptor, thereby enhancing the receptor's response to glutamate (B1630785).[3][7] This potentiation of AMPA receptor activity is believed to trigger a cascade of downstream signaling events crucial for synaptic plasticity and neuronal health. The primary pathway involves the activation of Brain-Derived Neurotrophic Factor (BDNF) and the subsequent engagement of the mammalian Target of Rapamycin (mTOR) signaling pathway.[2][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Electrophysiological Assessment of AMPA Receptor Potentiation (Whole-Cell Patch-Clamp)

This protocol is adapted from methodologies described for the characterization of AMPA receptor modulators.[3][7][8]

Objective: To determine the EC50 of this compound for the potentiation of glutamate-evoked currents at different AMPA receptor subtypes.

Materials:

-

Xenopus laevis oocytes or HEK-293 cells expressing specific rat or human AMPA receptor subunits (e.g., GluA1/2/4 flip and flop variants).

-

External solution (in mM): 100 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH.

-

Internal solution (for HEK-293 cells, in mM): 140 CsF, 10 EGTA, 2 MgCl2, 10 HEPES, pH 7.2 with CsOH.

-

Glutamate solution (agonist).

-

This compound (S-47445) stock solution in DMSO.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Prepare oocytes or culture HEK-293 cells expressing the desired AMPA receptor subunits.

-

Establish a whole-cell patch-clamp recording configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Perfuse the cell with the external solution.

-

Apply a sub-maximal concentration of glutamate to elicit a baseline inward current.

-

Co-apply varying concentrations of this compound with the same concentration of glutamate.

-

Record the peak amplitude of the inward current at each concentration of this compound.

-

Wash the cell with the external solution between applications.

-

Construct a concentration-response curve and calculate the EC50 value.

In Vivo Assessment of Pro-cognitive Effects (Novel Object Recognition Task)

This protocol is based on the methodology described by Bretin et al. (2017).[3][7]

Objective: To evaluate the effect of this compound on episodic-like memory in rodents.

Materials:

-

Adult male rodents (e.g., rats or mice).

-

Open-field arena.

-

A variety of objects differing in shape, color, and texture.

-

This compound (S-47445) solution for oral or intraperitoneal administration.

-

Vehicle solution.

-

Video tracking software.

Procedure:

-

Habituation: Allow each animal to freely explore the empty open-field arena for a set period (e.g., 10 minutes) on consecutive days leading up to the test.

-

Training (Acquisition Phase): Place two identical objects in the arena and allow the animal to explore for a defined period (e.g., 5-10 minutes).

-

Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 24 hours, to induce natural forgetting).

-

Testing (Test Phase): Administer this compound or vehicle at a predetermined time before the test. Replace one of the familiar objects with a novel object and place the animal back in the arena.

-

Data Collection: Record the time spent exploring the novel and familiar objects using video tracking software.

-

Analysis: Calculate a discrimination index (e.g., [Time exploring novel - Time exploring familiar] / [Total exploration time]). A higher index indicates better recognition memory.

Western Blot Analysis of BDNF and mTOR Pathway Proteins

This protocol is a generalized procedure based on the study by Pascual et al. (2019) which investigated the effects of this compound on these pathways.[9]

Objective: To determine the effect of this compound treatment on the expression and phosphorylation of BDNF and key proteins in the mTOR signaling pathway in brain tissue.

Materials:

-

Brain tissue homogenates (e.g., hippocampus, prefrontal cortex) from this compound- and vehicle-treated animals.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against BDNF, mTOR, phospho-mTOR, 4E-BP1, phospho-4E-BP1, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Homogenize brain tissue in lysis buffer and determine protein concentration.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities.

-

Normalize the protein of interest signal to the loading control signal.

Conclusion

This compound is a promising AMPA receptor positive allosteric modulator with a well-defined chemical structure and a clear mechanism of action. Its ability to enhance synaptic plasticity through the BDNF-mTOR pathway provides a strong rationale for its investigation in a range of neurological and psychiatric disorders characterized by synaptic dysfunction and cognitive impairment. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing our understanding and potential therapeutic application of this compound.

References

- 1. scholars.uky.edu [scholars.uky.edu]

- 2. Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors | PLOS One [journals.plos.org]

- 3. The Olfactory Bulbectomy Model of Depression: Brief History, Current Status and Critique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | iGluR | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. The olfactory bulbectomy model in mice and rat: one story or two tails? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. docs.axolbio.com [docs.axolbio.com]

Tulrampator (CX-1632/S-47445) for Alzheimer's Disease: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tulrampator, a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has been investigated as a potential therapeutic agent for Alzheimer's disease (AD). Preclinical studies in models of age-related cognitive decline have demonstrated pro-cognitive effects, including the rescue of long-term potentiation (LTP) and synaptic integrity. The proposed mechanism of action involves the enhancement of glutamatergic neurotransmission and the modulation of downstream signaling pathways crucial for synaptic plasticity, such as the mTOR pathway and the expression of brain-derived neurotrophic factor (BDNF). However, a Phase II clinical trial in patients with mild to moderate Alzheimer's disease with depressive symptoms did not meet its primary endpoint for cognition, although it was well-tolerated and showed a potential benefit for neuropsychiatric symptoms at a low dose. This guide provides a comprehensive technical overview of the preclinical and clinical data on this compound, detailed experimental protocols, and a review of its underlying mechanism of action to inform future research and development efforts in the field of Alzheimer's disease.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] Pathologically, it is associated with the extracellular deposition of amyloid-beta plaques and the intracellular formation of neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss.[2] One of the key neurotransmitter systems implicated in the cognitive deficits of Alzheimer's disease is the glutamatergic system, which plays a critical role in learning and memory.[2]

This compound (also known as CX-1632 and S-47445) is a high-impact positive allosteric modulator of the AMPA receptor.[3] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[4] As a PAM, this compound does not activate AMPA receptors directly but enhances their response to glutamate.[4] This mechanism has been hypothesized to improve synaptic plasticity and cognitive function in conditions where glutamatergic signaling is impaired. This compound has been investigated in clinical trials for several neurological and psychiatric disorders, including Alzheimer's disease.[3]

Preclinical Data

Preclinical research on this compound has primarily focused on its effects on synaptic plasticity and its potential to reverse age-related cognitive decline. A key study investigated the effects of chronic this compound administration in old mice.

Quantitative Preclinical Data

| Experimental Model | Treatment | Key Finding | Quantitative Result | Reference |

| Old Mice (C57BL/6J) | Chronic oral administration of 10 mg/kg S-47445 | Rescue of age-related deficit in Long-Term Potentiation (LTP) in CA3-CA1 hippocampal synapses | LTP was "significantly counteracted" (specific percentage of rescue not provided in abstract). | [5][6] |

| Old Mice (C57BL/6J) | Chronic oral administration of 10 mg/kg S-47445 | Prevention of age-related decrease in presynaptic VGlut1-positive buttons | The number and size of VGlut1-positive buttons were "significantly prevented" from decreasing. | [5][6] |

| Old Mice (C57BL/6J) | Chronic oral administration of 10 mg/kg S-47445 | Prevention of age-related decrease in postsynaptic spinophilin-positive dendritic spines | The number and size of spinophilin-positive dendritic spines were "significantly prevented" from decreasing. | [5][6] |

Note: While these findings in a model of age-related cognitive decline are promising, there is a notable absence of published preclinical data on the efficacy of this compound in established transgenic mouse models of Alzheimer's disease (e.g., APP/PS1, 5xFAD, Tg2576) that exhibit amyloid and/or tau pathology.

Clinical Data

This compound has undergone Phase I and Phase II clinical trials for Alzheimer's disease.

Phase II Clinical Trial in Alzheimer's Disease (NCT02626572)

A 24-week, double-blind, placebo-controlled Phase II study evaluated the efficacy and safety of three different daily doses of this compound (S-47445) in patients with mild to moderate Alzheimer's disease who also presented with depressive symptoms.

| Trial Identifier | Phase | Condition | Treatments | Primary Endpoint | Primary Endpoint Result | Secondary Endpoint (Notable Finding) | Reference |

| NCT02626572 | II | Mild to Moderate Alzheimer's Disease with Depressive Symptoms | S-47445 (5 mg/day, 15 mg/day, 50 mg/day) or Placebo | Change from baseline in Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) | No statistically significant difference between any S-47445 dose and placebo. | Statistically significant improvement in neuropsychiatric symptoms (Neuropsychiatric Inventory - NPI) with the 5 mg/day dose compared to placebo (Δ -2.55, p = 0.023, post hoc analysis). | [7] |

Mechanism of Action

This compound's mechanism of action is centered on its potentiation of AMPA receptor function, which triggers a cascade of downstream signaling events believed to underlie its effects on synaptic plasticity and neuronal function.

Signaling Pathway

Experimental Protocols

In Vivo Electrophysiology: Long-Term Potentiation (LTP) in Mice

This protocol is a generalized procedure based on standard methods for recording LTP in the CA1 region of the hippocampus in anesthetized mice.

Objective: To measure the effect of this compound on synaptic plasticity.

Materials:

-

Anesthetic (e.g., urethane)

-

Stereotaxic apparatus

-

Micromanipulators

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Anesthetize the mouse and mount it in a stereotaxic frame.

-

Drill small craniotomies over the hippocampus for the placement of stimulating and recording electrodes.

-

Lower the stimulating electrode into the Schaffer collateral pathway and the recording electrode into the stratum radiatum of the CA1 region.

-

Deliver single test pulses to the Schaffer collaterals to evoke baseline field excitatory postsynaptic potentials (fEPSPs).

-

After establishing a stable baseline, administer this compound or vehicle.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation).

-

Continue to record fEPSPs for at least 60 minutes post-HFS to measure the potentiation of the synaptic response.

-

Analyze the slope of the fEPSPs to quantify the magnitude and stability of LTP.

Immunohistochemistry for Synaptic Markers

This protocol provides a general workflow for the immunohistochemical staining of presynaptic (VGlut1) and postsynaptic (spinophilin) markers in mouse brain tissue.

Objective: To quantify changes in synaptic density following this compound treatment.

Materials:

-

Mouse brain tissue (fixed and sectioned)

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., normal goat serum in PBS with Triton X-100)

-

Primary antibodies (e.g., rabbit anti-VGlut1, mouse anti-spinophilin)

-

Fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

-

Mounting medium with DAPI

-

Confocal microscope

Procedure:

-

Perfuse the mouse with paraformaldehyde and dissect the brain.

-

Cryoprotect the brain in sucrose (B13894) solution and section using a cryostat.

-

Wash the free-floating sections in PBS.

-

Incubate the sections in blocking solution for 1-2 hours at room temperature.

-

Incubate the sections with primary antibodies overnight at 4°C.

-

Wash the sections in PBS and incubate with fluorescently-labeled secondary antibodies for 2 hours at room temperature.

-

Wash the sections, mount them on slides, and coverslip with mounting medium.

-

Image the sections using a confocal microscope and quantify the colocalization of VGlut1 and spinophilin puncta to assess synaptic density.

Experimental Workflow and Logical Relationships

Preclinical to Clinical Development Pipeline for this compound in AD

Discussion and Future Directions

The investigation of this compound for Alzheimer's disease highlights both the promise and the challenges of targeting the glutamatergic system to treat cognitive decline. Preclinical studies in aged mice demonstrated that this compound can rescue deficits in synaptic plasticity and structure, providing a strong rationale for its clinical development.[5][6] The proposed mechanism, involving the enhancement of AMPA receptor function and subsequent activation of the mTOR pathway and BDNF release, aligns with current understanding of the molecular basis of learning and memory.

However, the failure of the Phase II clinical trial to demonstrate a significant improvement in cognition in patients with mild to moderate Alzheimer's disease is a significant setback.[7] Several factors could have contributed to this outcome. It is possible that the pathological changes in the Alzheimer's brain, such as extensive neuronal loss and synaptic damage, are too advanced for a symptomatic treatment like an AMPA receptor PAM to have a meaningful effect on cognition. Alternatively, the specific patient population, which included individuals with depressive symptoms, may have introduced variability that masked a potential cognitive benefit.

The finding that a low dose of this compound improved neuropsychiatric symptoms is intriguing and warrants further investigation.[7] Neuropsychiatric symptoms are a major source of disability in Alzheimer's disease, and effective treatments are urgently needed. It is possible that the modulation of AMPA receptors has a more pronounced effect on the neural circuits underlying mood and behavior than on those subserving cognition in the context of Alzheimer's disease.

Future research on this compound and other AMPA receptor PAMs for Alzheimer's disease should consider the following:

-

Preclinical studies in relevant Alzheimer's disease models: There is a critical need for studies evaluating the effects of this compound in transgenic mouse models that recapitulate key aspects of Alzheimer's pathology, such as amyloid plaque deposition and tau pathology. These studies should include comprehensive behavioral assessments to determine if this compound can ameliorate cognitive deficits in the presence of AD-related pathology.

-

Investigation of the effects on neuropsychiatric symptoms: The positive signal on the NPI in the Phase II trial suggests that this could be a more promising therapeutic avenue for this compound in the Alzheimer's population. Future clinical trials could be designed with neuropsychiatric symptoms as the primary endpoint.

-

Biomarker studies: The use of biomarkers, such as those for synaptic function and neuroinflammation, in future clinical trials could help to identify patient populations that are more likely to respond to treatment with an AMPA receptor PAM and to provide evidence of target engagement.

References

- 1. mdpi.com [mdpi.com]

- 2. Age-Dependent Shift of AMPA Receptors From Synapses to Intracellular Compartments in Alzheimer's Disease: Immunocytochemical Analysis of the CA1 Hippocampal Region in APP/PS1 Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Relationship between Aβ and Memory in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. Impairments in endogenous AMPA receptor dynamics correlates with learning deficits in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ampakines promote spine actin polymerization, long-term potentiation, and learning in a mouse model of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]

Exploring Tulrampator for major depressive disorder studies

An In-depth Technical Guide to Tulrampator for Major Depressive Disorder Studies

Introduction